N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide -

N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide

Catalog Number: EVT-4525413
CAS Number:
Molecular Formula: C19H21N5O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is an oxidative impurity identified during the degradation of venetoclax, a BCL-2 inhibitor used in treating blood cancers. [] It was found to undergo a Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA). []
  • Relevance: While not directly similar in structure, VNO highlights the susceptibility of complex molecules containing aromatic rings, amides, and heterocycles to oxidation. The presence of the piperazine N-oxide in VNO is a structural feature that could be explored in relation to N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide, albeit in a different molecular context. []

Venetoclax Hydroxylamine Impurity (VHA)

  • Compound Description: VHA is another impurity formed during the oxidative degradation of venetoclax. [] It is generated from VNO via a Meisenheimer rearrangement. []
  • Relevance: Similar to VNO, VHA emphasizes the potential reactivity of complex molecules like N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide. The rearrangement leading to the hydroxylamine group in VHA could be relevant when considering potential metabolic transformations or degradation pathways of the target compound. []

3-Methoxy-N-phenylbenzamide Derivatives

  • Compound Description: These compounds were investigated as potential c-MET inhibitors, with c-MET being a target for cancer treatment due to its role in human malignancies. []
  • Relevance: This class shares the core benzamide structure with N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide. The 3-methoxy substitution on the benzamide ring further strengthens the structural similarity. Exploring the structure-activity relationship of these derivatives concerning c-MET inhibition might offer insights into potential biological activities of the target compound. []

N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide Derivatives

  • Compound Description: This is another series of compounds studied for their c-MET inhibitory activity. [] Some derivatives exhibited potent inhibition of c-MET and anticancer activity in vitro. []
  • Relevance: Although these compounds do not share the tetrazole moiety with N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide, the presence of the benzamide group and the substituted phenyl ring linked to a heterocycle highlights a common structural theme. Examining the specific structural features and activity profiles of these derivatives might offer valuable information about potential targets or activities of the target compound. []

N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide Derivatives

  • Compound Description: This class of compounds was designed and synthesized as potential c-MET inhibitors. [] Certain derivatives demonstrated both potent c-MET inhibition and anticancer activity in vitro. []
  • Relevance: While structurally distinct from N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide, this group showcases the use of substituted phenyl rings connected to a central linker as a strategy for developing c-MET inhibitors. The presence of the 3-fluoro-4-methoxyphenyl group in these derivatives further draws a parallel to the substitution pattern observed in the target compound. []

Properties

Product Name

N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide

IUPAC Name

N,N-diethyl-3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzamide

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H21N5O3/c1-4-23(5-2)18(25)14-11-12-16(17(13-14)26-3)27-19-20-21-22-24(19)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3

InChI Key

GNKUGXOKMHKGJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.